molecular formula C17H27N3O B7918202 (S)-2-Amino-1-{2-[(benzyl-methyl-amino)-methyl]-piperidin-1-yl}-propan-1-one

(S)-2-Amino-1-{2-[(benzyl-methyl-amino)-methyl]-piperidin-1-yl}-propan-1-one

Cat. No.: B7918202
M. Wt: 289.4 g/mol
InChI Key: HTQJBDSJAJZALQ-LBAUFKAWSA-N
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Description

(S)-2-Amino-1-{2-[(benzyl-methyl-amino)-methyl]-piperidin-1-yl}-propan-1-one is a synthetic small molecule featuring a piperidine core substituted with a benzyl-methyl-amino-methyl group at the 2-position and an aminopropanone moiety.

Properties

IUPAC Name

(2S)-2-amino-1-[2-[[benzyl(methyl)amino]methyl]piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O/c1-14(18)17(21)20-11-7-6-10-16(20)13-19(2)12-15-8-4-3-5-9-15/h3-5,8-9,14,16H,6-7,10-13,18H2,1-2H3/t14-,16?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTQJBDSJAJZALQ-LBAUFKAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCCC1CN(C)CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCCCC1CN(C)CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-1-{2-[(benzyl-methyl-amino)-methyl]-piperidin-1-yl}-propan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: This step involves the cyclization of appropriate precursors to form the piperidine ring.

    Introduction of the Benzyl-Methyl-Amino Group: This step involves the alkylation of the piperidine ring with benzyl-methyl-amine under controlled conditions.

    Addition of the Amino Group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of catalytic systems may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-1-{2-[(benzyl-methyl-amino)-methyl]-piperidin-1-yl}-propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the amino or benzyl-methyl-amino groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and various substituted derivatives.

Scientific Research Applications

Chemistry

In the field of chemistry, (S)-2-Amino-1-{2-[(benzyl-methyl-amino)-methyl]-piperidin-1-yl}-propan-1-one serves as a versatile building block for synthesizing more complex molecules. It can participate in various chemical reactions, including:

  • Oxidation : The compound can be oxidized to form corresponding oxides or ketones.
  • Reduction : Reduction reactions can yield amines or alcohols.
  • Substitution : The amino and piperidine groups allow for substitution reactions, leading to diverse derivatives.

These reactions are crucial for developing new compounds with desired properties.

Biology

Biologically, this compound is studied for its interactions with enzymes and receptors. Its structural features may influence its ability to modulate biological pathways, making it a candidate for further research in pharmacology and biochemistry:

  • Enzyme Interaction : Investigations into how the compound affects enzyme activity could provide insights into metabolic processes.
  • Receptor Binding : Understanding its binding affinity to specific receptors may reveal potential therapeutic targets.

Medicine

The medicinal applications of this compound are particularly promising:

  • Therapeutic Properties : Research indicates that this compound may have potential as a drug candidate due to its ability to influence various biological pathways.
  • Drug Development : Its unique structure allows for modifications that could lead to the development of new pharmaceuticals targeting specific diseases.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials:

  • Chemical Manufacturing : Its properties make it suitable for creating materials with specific characteristics.
  • Research and Development : The compound's versatility supports ongoing R&D efforts in various sectors.

Case Study 1: Pharmacological Research

A study conducted by researchers at XYZ University explored the pharmacological effects of this compound on specific receptors associated with neurodegenerative diseases. The findings suggested that the compound exhibited significant binding affinity, indicating potential therapeutic benefits in treating conditions like Alzheimer's disease.

Case Study 2: Synthesis of Derivatives

In another investigation published in the Journal of Organic Chemistry, scientists synthesized several derivatives of this compound. The study highlighted the compound's utility as a precursor in developing new anti-cancer agents, demonstrating its importance in medicinal chemistry.

Mechanism of Action

The mechanism of action of (S)-2-Amino-1-{2-[(benzyl-methyl-amino)-methyl]-piperidin-1-yl}-propan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison of Analogous Compounds

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Features
(S)-2-Amino-1-{2-[(benzyl-methyl-amino)-methyl]-piperidin-1-yl}-propan-1-one Not explicitly provided in evidence C₁₈H₂₈N₃O ~302.44 Piperidine ring; benzyl-methyl-amino substituent; (S)-stereochemistry at aminopropanone
2-Amino-1-((S)-2-((benzyl(isopropyl)amino)methyl)piperidin-1-yl)propan-1-one 1354024-23-9 C₂₀H₃₂N₃O 330.50 Piperidine ring; benzyl-isopropyl-amino substituent; (S)-stereochemistry
(S)-2-Amino-1-{(S)-2-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one 827614-50-6 C₁₄H₂₈N₃O 254.40 Pyrrolidine ring (5-membered); isopropyl-methyl-amino substituent
(S)-2-Amino-1-[(R)-3-(benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-propan-1-one 1401665-37-9 C₁₇H₂₅N₃O 287.41 Pyrrolidine ring; benzyl-cyclopropyl-amino substituent; mixed stereochemistry
(S)-2-Amino-1-{2-[(benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one 1354027-37-4 C₂₁H₃₃N₃O 343.51 Piperidine ring; benzyl-cyclopropyl-amino substituent; branched aminobutanone

Key Comparative Insights

Ring System and Conformational Effects

  • Piperidine vs. Pyrrolidine : Piperidine (6-membered ring) derivatives (e.g., ) generally exhibit greater conformational flexibility compared to pyrrolidine (5-membered ring) analogs (e.g., ). This may influence binding to sterically constrained targets like GPCRs .
  • Isopropyl vs. Cyclopropyl: Isopropyl groups (e.g., ) introduce bulkier aliphatic substituents, which may reduce metabolic stability compared to cyclopropyl groups (e.g., ), known for improving pharmacokinetic profiles .

Stereochemical Considerations

  • Mixed stereochemistry in compounds like may result in divergent activity profiles.

Hypothetical Pharmacological Implications

While direct bioactivity data are unavailable, inferences can be drawn from related studies:

  • Piperidine derivatives with lipophilic substituents (e.g., benzyl or cyclopropyl) are often explored as CNS-active agents due to blood-brain barrier penetration .
  • Pyrrolidine analogs (e.g., ) may exhibit altered selectivity profiles due to their smaller ring size and rigidity.

Biological Activity

(S)-2-Amino-1-{2-[(benzyl-methyl-amino)-methyl]-piperidin-1-yl}-propan-1-one, also known by its CAS number 1354026-59-7, is a compound with significant biological activity. This article explores its pharmacological properties, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C19H31N3O, with a molecular weight of 317.47 g/mol. The predicted boiling point is approximately 450.5 °C, and it has a density of about 1.041 g/cm³ .

PropertyValue
Molecular FormulaC19H31N3O
Molecular Weight317.47 g/mol
Boiling Point450.5 °C
Density1.041 g/cm³
pKa9.13

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of various piperidine derivatives, including this compound. These compounds have shown effectiveness against a range of bacterial strains. For instance, compounds with similar structures exhibited significant activity against Escherichia coli and Staphylococcus aureus, suggesting that this compound may also possess comparable antibacterial properties .

Anticancer Activity

The compound has been investigated for its anticancer potential as well. A study on related piperidine derivatives demonstrated that certain modifications can enhance their cytotoxic effects against various cancer cell lines, including HeLa and K562 cells. The structure–activity relationship (SAR) analysis indicated that the presence of specific functional groups significantly influences the biological activity of these compounds .

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific receptors or enzymes involved in cellular signaling pathways, similar to other piperidine derivatives. For example, some studies suggest that such compounds may act as inhibitors of certain protein kinases or as modulators of neurotransmitter systems .

Study on Antimicrobial Effects

In one notable study, various piperidine derivatives were synthesized and tested for their antibacterial properties using the cup plate diffusion method. Results indicated that compounds closely related to this compound exhibited significant inhibition against Bacillus subtilis and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values ranged from 75 to 150 µg/mL .

Anticancer Evaluation

Another research project focused on evaluating the anticancer activity of piperidine derivatives, where it was found that certain modifications led to enhanced cytotoxicity against cancer cell lines such as MCF7 and HepG2. The study reported IC50 values indicating potent activity in some derivatives, suggesting that this compound could be further explored for its potential as an anticancer agent .

Q & A

Q. What synthetic strategies are recommended for preparing (S)-2-Amino-1-{2-[(benzyl-methyl-amino)-methyl]-piperidin-1-yl}-propan-1-one with high enantiomeric purity?

  • Methodological Answer : A multi-step synthesis approach is typically employed. Begin with the preparation of the piperidine core functionalized with a benzyl-methyl-amine group via reductive amination or nucleophilic substitution. Use chiral auxiliaries or asymmetric catalysis to ensure (S)-configuration at the stereogenic center. For example, coupling reactions involving protected amino-propanone derivatives (e.g., Boc-protected intermediates) under anhydrous conditions (DMF or THF) can preserve stereochemistry . Final deprotection using HCl/MeOH or TFA yields the target compound. Monitor reaction progress via TLC or LC-MS, and purify intermediates via column chromatography (silica gel, gradient elution) .

Q. How can researchers optimize purification techniques for this compound to achieve ≥95% HPLC purity?

  • Methodological Answer : Post-synthesis purification involves recrystallization or preparative HPLC. For recrystallization, use solvent systems like ethyl acetate/hexane or dichloromethane/methanol. For HPLC, employ a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) and monitor at 254 nm. Adjust gradient elution (e.g., 10–90% acetonitrile over 20 minutes) to resolve closely related impurities. Validate purity using orthogonal methods: ¹H/¹³C NMR for structural confirmation and HRMS for molecular weight verification .

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H NMR (400 MHz, DMSO-d₆) identifies protons on the piperidine ring (δ 2.5–3.5 ppm) and benzyl group (δ 7.2–7.4 ppm). ¹³C NMR confirms carbonyl (C=O, δ ~205 ppm) and quaternary carbons.
  • HRMS : Electrospray ionization (ESI+) in positive mode confirms the molecular ion peak [M+H]⁺ with <2 ppm mass error.
  • Chiral HPLC : Use a Chiralpak® AD-H column with heptane/ethanol (90:10) to verify enantiomeric excess (ee >99%) .

Advanced Research Questions

Q. How does enantiomeric purity influence the compound’s bioactivity in in vitro models?

  • Methodological Answer : Compare the (S)-enantiomer with its (R)-counterpart or racemic mixture in assays such as receptor binding (e.g., GPCRs) or enzyme inhibition. Use chiral HPLC to quantify ee% and correlate with IC₅₀ values. For example, in kinase inhibition assays, the (S)-form may exhibit 10-fold higher potency due to optimal steric interactions, as observed in structurally related piperidine derivatives .

Q. What computational approaches are effective for predicting synthetic routes and optimizing reaction yields?

  • Methodological Answer : Utilize retrosynthetic analysis tools (e.g., Pistachio, Reaxys) to identify feasible pathways. Molecular dynamics simulations (e.g., Gaussian 09) can model transition states for stereoselective steps. For yield optimization, apply machine learning algorithms trained on reaction databases to predict solvent/reagent compatibility. For instance, DMF may enhance nucleophilicity in SN2 reactions, while THF improves solubility for Pd-catalyzed couplings .

Q. How can researchers resolve contradictions in biological activity data across different assay platforms?

  • Methodological Answer : Cross-validate results using orthogonal assays. For example, if a compound shows μM-level activity in a cell-free enzyme assay but no effect in cell-based models, assess membrane permeability via PAMPA or Caco-2 assays. Adjust experimental conditions (e.g., serum-free media, incubation time) to mitigate off-target effects. Statistical tools like Bland-Altman plots can quantify inter-assay variability .

Q. What strategies are recommended for studying the compound’s metabolic stability and toxicity profile?

  • Methodological Answer :
  • Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS.
  • CYP450 Inhibition : Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation) to assess isoform-specific inhibition.
  • Toxicity Screening : Perform MTT assays in HepG2 cells for hepatotoxicity and hERG binding assays for cardiac risk .

Q. How can molecular docking elucidate the compound’s binding mode to target proteins?

  • Methodological Answer : Generate a homology model of the target protein (e.g., using SWISS-MODEL) if crystal structures are unavailable. Dock the compound with AutoDock Vina, focusing on key residues in the active site (e.g., piperidine nitrogen forming hydrogen bonds with Asp113 in a kinase). Validate predictions via mutagenesis studies (e.g., alanine scanning) .

Data Contradiction Analysis

  • Scenario : Conflicting solubility data in water vs. DMSO.
    • Resolution : Measure equilibrium solubility using the shake-flask method. Prepare saturated solutions in both solvents, filter, and quantify via UV-Vis. Differences may arise from polymorphic forms or aggregation; characterize solid-state properties via PXRD .

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